
9(10H)-Acridinone, 3-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9(10H)-Acridinone, 3-nitro- is a nitro-substituted derivative of acridinone, a compound known for its diverse applications in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 3-nitro- typically involves the nitration of acridinone. One common method is the reaction of acridinone with a nitrating agent such as nitric acid in the presence of sulfuric acid. This process introduces the nitro group at the desired position on the acridinone ring.
Industrial Production Methods: Industrial production of 9(10H)-Acridinone, 3-nitro- follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The nitro group in 9(10H)-Acridinone, 3-nitro- can undergo reduction to form amino derivatives. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can also participate in oxidation reactions, where the nitro group is converted to other functional groups such as nitroso or hydroxylamine.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Amino Derivatives: Formed through the reduction of the nitro group.
Hydroxylamine Derivatives: Formed through partial reduction.
Substituted Acridinones: Formed through electrophilic substitution reactions.
科学研究应用
9(10H)-Acridinone, 3-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 9(10H)-Acridinone, 3-nitro- involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in DNA replication and repair, leading to cytotoxic effects.
Cellular Pathways: It can induce apoptosis through the generation of reactive oxygen species (ROS) and activation of apoptotic pathways.
相似化合物的比较
3-Nitroacridine: Another nitro-substituted acridine derivative with similar reactivity and applications.
3-Nitroquinoline: A nitro-substituted quinoline with comparable chemical properties.
3-Nitrophenanthridine: A nitro-substituted phenanthridine with similar biological activities.
Uniqueness: 9(10H)-Acridinone, 3-nitro- is unique due to its specific substitution pattern and the presence of the acridinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
1744-92-9 |
|---|---|
分子式 |
C13H8N2O3 |
分子量 |
240.21 g/mol |
IUPAC 名称 |
3-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C13H8N2O3/c16-13-9-3-1-2-4-11(9)14-12-7-8(15(17)18)5-6-10(12)13/h1-7H,(H,14,16) |
InChI 键 |
IQNWDYYXPLLSJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


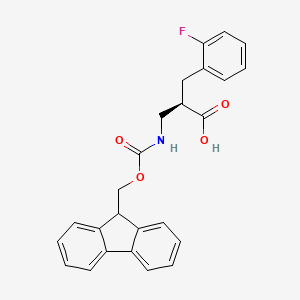
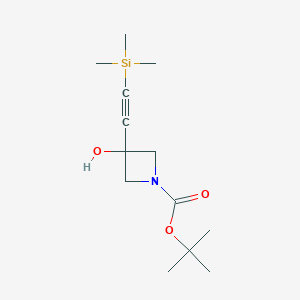
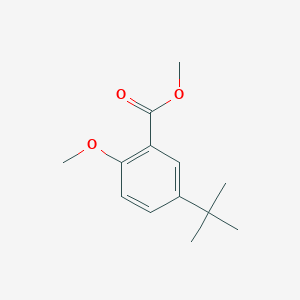
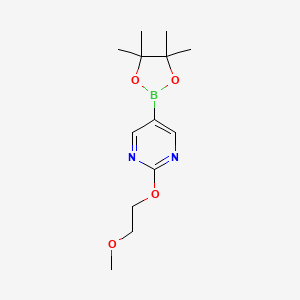
![8-Methyl-2-[(phenylmethyl)amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13988365.png)

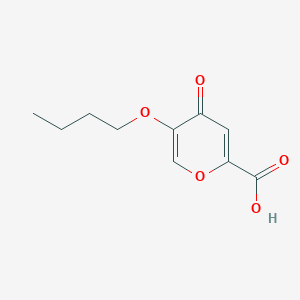
![tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13988381.png)
![1-Oxa-2-azaspiro[4.5]dec-2-en-3-amine](/img/structure/B13988383.png)
![Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13988384.png)

![4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate](/img/structure/B13988397.png)
![4-hydroxy-2,7,7,9-tetramethyl-3,4,6,8-tetrahydro-1H-pyrido[3,4-b]indol-5-one](/img/structure/B13988398.png)
![[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B13988406.png)
